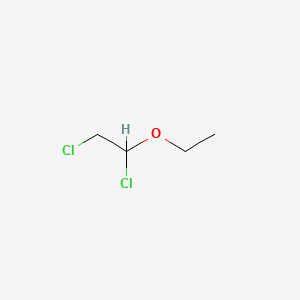
2,2-Dichloro-1-(4-phenoxyphenyl)ethanone
Descripción general
Descripción
“2,2-Dichloro-1-(4-phenoxyphenyl)ethanone” is an organic compound with the molecular formula C14H10Cl2O2 . It has a molecular weight of 281.134 .
Synthesis Analysis
The synthesis of “2,2-Dichloro-1-(4-phenoxyphenyl)ethanone” involves the use of dichloroacetyl chloride and diphenyl oxide . The reaction is typically carried out under controlled temperature conditions .
Molecular Structure Analysis
The molecular structure of “2,2-Dichloro-1-(4-phenoxyphenyl)ethanone” consists of a dichloroethanone group attached to a phenoxyphenyl group . The exact mass of the molecule is 280.005798 .
Physical And Chemical Properties Analysis
“2,2-Dichloro-1-(4-phenoxyphenyl)ethanone” has a density of 1.3±0.1 g/cm3 and a boiling point of 389.7±32.0 °C at 760 mmHg . The compound has a flash point of 157.4±24.1 °C . The LogP value, which indicates its solubility in water and octanol, is 4.62 .
Aplicaciones Científicas De Investigación
Transformation in Disinfection Processes
- A study by Sun et al. (2019) explored the transformation characteristics and genotoxicity changes of benzophenone-type UV filters, including analogs of 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone, during chlorination disinfection processes. They identified novel by-products and proposed transformation pathways, highlighting potential ecological and health risks associated with these transformations in swimming pool water (Sun et al., 2019).
Degradation Mechanisms
- Kawai et al. (1988) investigated the degradation of phenolic beta-1 lignin substructure model compounds, closely related to 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone. Their study provides insights into the oxidative degradation mechanisms of such compounds (Kawai et al., 1988).
Synthesis and Antimicrobial Activity
- Dave et al. (2013) synthesized derivatives of 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone and studied their antimicrobial activity, demonstrating potential applications in creating new antimicrobial agents (Dave et al., 2013).
Physicochemical Properties and Conformational Studies
- Čižmáriková et al. (2002) explored the synthesis, physicochemical properties, and conformational studies of compounds similar to 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone. Their research contributes to understanding the molecular behavior of such chemicals (Čižmáriková et al., 2002).
Corrosion Inhibition
- A study by Hegazy et al. (2012) evaluated compounds including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, structurally related to 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone, for their efficiency in inhibiting corrosion on carbon steel. This highlights a potential application in industrial settings (Hegazy et al., 2012).
Safety And Hazards
“2,2-Dichloro-1-(4-phenoxyphenyl)ethanone” is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing in dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Propiedades
IUPAC Name |
2,2-dichloro-1-(4-phenoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-14(16)13(17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGGYGMFCRSWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069368 | |
| Record name | Ethanone, 2,2-dichloro-1-(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-1-(4-phenoxyphenyl)ethanone | |
CAS RN |
59867-68-4 | |
| Record name | 2,2-Dichloro-4-phenoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59867-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2-dichloro-1-(4-phenoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059867684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2,2-dichloro-1-(4-phenoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2,2-dichloro-1-(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloro-1-(4-phenoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














